molecular formula C8H10N2O2 B2400007 3-Methoxybenzamidoxime CAS No. 934367-07-4

3-Methoxybenzamidoxime

Cat. No. B2400007
CAS RN: 934367-07-4
M. Wt: 166.18
InChI Key: CEHMGZTZNNEADY-UHFFFAOYSA-N
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Description

3-Methoxybenzamidoxime is an organic compound with the empirical formula C8H10N2O2 . It has a molecular weight of 166.18 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is COc1cccc(c1)C(N)=NO . This indicates that the molecule consists of a benzene ring with a methoxy group (OCH3) and a benzamidoxime group (C(N)=NO) attached to it .


Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 104-108 °C . It has an empirical formula of C8H10N2O2 and a molecular weight of 166.18 .

Scientific Research Applications

Antibacterial Properties and Optimization

3-Methoxybenzamidoxime and its derivatives have been explored extensively for their antibacterial properties. One study elaborates on the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ. This protein is vital for bacterial cell division, making it a critical target. The derivatives of 3-Methoxybenzamide were found to be potent antistaphylococcal agents, with enhanced pharmaceutical properties over the parent compound. The exploration of structure−activity relationships of these inhibitors led to the identification of compounds with significant antibacterial potency and improved drug-like properties (Haydon et al., 2010). Additionally, the substitution of the terminal amide with 1H-1,2,3-triazole in 3-Methoxybenzamide (3-MBA) derivatives resulted in increased antibacterial activity. This substitution opened new opportunities for developing antibacterial agents with a different mode of action, providing a novel class of potent antibacterial agents targeting the bacterial cell division protein FtsZ (Bi et al., 2018).

Herbicidal Potential

The herbicidal potential of this compound derivatives has also been documented. A novel class of potential herbicides, 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, demonstrated strong phytotoxic effects on the shoot and root systems of Arabidopsis thaliana. These compounds, derived from this compound, showed promising results as synthetic herbicides, indicating their potential application in agriculture (Araniti et al., 2014).

Anticancer and Chemopreventive Activities

This compound and its analogs have shown potential in cancer treatment and chemoprevention. For instance, Trimidox, a newly synthesized analog of this compound, demonstrated potent inhibitory activity against ribonucleotide reductase, a critical enzyme for DNA synthesis in cancer cells. This compound exhibited significant cytotoxicity to cancer cells and increased the life span of mice bearing tumors, suggesting its potential as a chemotherapeutic agent (Szekeres et al., 2004).

Safety and Hazards

3-Methoxybenzamidoxime is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound carries the signal word “Danger” and the hazard statement H301, which indicates that it is toxic if swallowed .

properties

IUPAC Name

N'-hydroxy-3-methoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHMGZTZNNEADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73647-50-4
Record name 3-Methoxybenzamidoxime
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